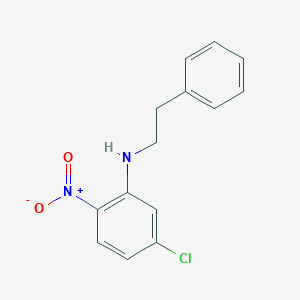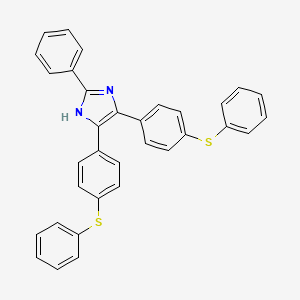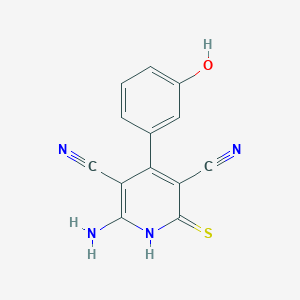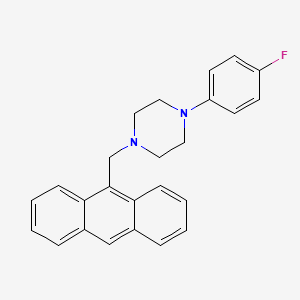
5-chloro-2-nitro-N-(2-phenylethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-nitro-N-(2-phenylethyl)aniline is an organic compound with the molecular formula C14H13ClN2O2 It is a derivative of aniline, featuring a chloro and nitro group on the benzene ring, and a phenylethyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-nitro-N-(2-phenylethyl)aniline typically involves multiple steps:
Nitration: The nitration of 5-chloroaniline to form 5-chloro-2-nitroaniline.
Alkylation: The subsequent alkylation of 5-chloro-2-nitroaniline with 2-phenylethyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-2-nitro-N-(2-phenylethyl)aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like iron powder in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 5-chloro-2-amino-N-(2-phenylethyl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-chloro-2-nitro-N-(2-phenylethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Research into its potential as a pharmacophore for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-chloro-2-nitro-N-(2-phenylethyl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-2-nitroaniline: Lacks the phenylethyl group, making it less complex.
2-nitro-5-(phenylsulfanyl)aniline: Contains a phenylsulfanyl group instead of a phenylethyl group.
Uniqueness
5-chloro-2-nitro-N-(2-phenylethyl)aniline is unique due to the presence of both the nitro and phenylethyl groups, which can impart distinct chemical and biological properties compared to its simpler analogs.
Propriétés
IUPAC Name |
5-chloro-2-nitro-N-(2-phenylethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-12-6-7-14(17(18)19)13(10-12)16-9-8-11-4-2-1-3-5-11/h1-7,10,16H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLHOFRZKONQJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,3-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5046954.png)

![4',7-dimethyl-5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B5046970.png)
![Ethyl 4-[3-(4-methylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B5046972.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B5046985.png)
![3-(2-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5046986.png)
![1-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE](/img/structure/B5046995.png)

![N-[2-(tert-butylsulfanyl)ethyl]-2-[(4-chlorobenzyl)sulfanyl]acetamide](/img/structure/B5047011.png)
![5-[(3-Prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5047017.png)
![Diethyl 3-methyl-5-[[2-(3-nitropyrazol-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B5047032.png)
![7-(Benzylamino)-14,14-dimethyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraene-5-thione](/img/structure/B5047038.png)

![4-(benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B5047058.png)
